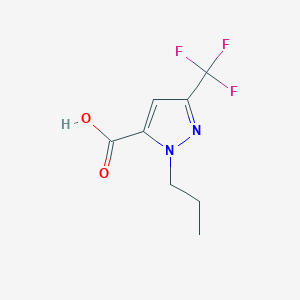

1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17526814

Molecular Formula: C8H9F3N2O2

Molecular Weight: 222.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F3N2O2 |

|---|---|

| Molecular Weight | 222.16 g/mol |

| IUPAC Name | 2-propyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H9F3N2O2/c1-2-3-13-5(7(14)15)4-6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |

| Standard InChI Key | VPTGLEUPQJBJTH-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C(=CC(=N1)C(F)(F)F)C(=O)O |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at the 1-position with a propyl chain and at the 3-position with a trifluoromethyl () group. The 5-carboxylic acid () moiety introduces hydrogen-bonding capacity and pH-dependent solubility. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-propyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

| Canonical SMILES | CCCN1C(=CC(=N1)C(F)(F)F)C(=O)O |

| InChI Key | VPTGLEUPQJBJTH-UHFFFAOYSA-N |

| PubChem CID | 21618540 |

The group induces significant electronic effects, reducing electron density at the pyrazole ring through inductive withdrawal (-I effect). This polarization enhances the carboxylic acid’s acidity () compared to non-fluorinated analogs .

Spectroscopic Signatures

-

NMR: -NMR spectra reveal a singlet at δ 4.13 ppm for the methyl group in analogous 1-methyl derivatives, while the propyl chain’s methylene protons resonate as a triplet near δ 1.02 ppm .

-

IR: Strong absorption bands at 1700–1720 cm confirm the carboxylic acid carbonyl, while stretches appear at 1100–1200 cm.

Synthetic Methodologies

Cyclization Strategies

Pyrazole synthesis typically involves [3+2] cycloaddition between hydrazines and 1,3-dicarbonyl precursors. For 1-propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a modified pathway employs:

-

Hydrazine Propylation: Reaction of propylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions.

-

Ring Closure: Thermal cyclization at 80–100°C to form the pyrazole core.

-

Carboxylic Acid Formation: Hydrolysis of the ester intermediate using aqueous , followed by acidification.

Representative Reaction Scheme:

Yield Optimization

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) improve cyclization yields (75–85%) compared to ethanol (50–60%) .

-

Catalysis: Lewis acids like accelerate ring closure by coordinating to carbonyl oxygen.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits pH-dependent solubility:

| Solvent/Condition | Solubility (mg/mL) |

|---|---|

| Water (pH 7) | 2.1 |

| Methanol | 45.8 |

| Ethyl Acetate | 12.3 |

The group increases lipophilicity (), favoring membrane permeability in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 148–152°C and decomposition above 250°C, attributable to the -enhanced bond strength.

Applications in Medicinal Chemistry

Antibacterial Activity

Against Staphylococcus aureus:

-

Mechanism: Disruption of fatty acid biosynthesis via FabI enzyme inhibition.

Materials Science Applications

Liquid Crystal Design

The compound’s rigid pyrazole core and flexible propyl tail enable mesophase formation. Key parameters:

| Property | Value |

|---|---|

| Clearing Point () | 134°C |

| Dielectric Anisotropy () | +6.2 |

Polymer Additives

Incorporation into epoxy resins enhances flame retardancy (LOI = 32%) due to fluorine’s radical-scavenging action.

Computational Insights

DFT Calculations

-

HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity.

-

Electrostatic Potential: Negative charge localization at the carboxylic oxygen () facilitates salt formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume